Technical Monograph: 2-Amino-N,N-Dimethylbenzamide Hydrochloride
Technical Monograph: 2-Amino-N,N-Dimethylbenzamide Hydrochloride
Executive Technical Summary
2-Amino-N,N-dimethylbenzamide hydrochloride (CAS 1081834-96-9) represents a critical "turn-key" scaffold in modern medicinal chemistry.[1] While often overlooked as a simple intermediate, its structural architecture—combining a nucleophilic aniline with an electrophilic amide—makes it a privileged precursor for the synthesis of quinazolinones , a heterocyclic core found in FDA-approved therapeutics ranging from antihypertensives (Prazosin) to kinase inhibitors (Idelalisib).[1]
The hydrochloride salt form offers distinct advantages over the free base (CAS 6526-66-5).[1] The free base is a low-melting solid (58–61 °C) prone to oxidation and hygroscopicity, complicating precise stoichiometry in high-throughput screening (HTS) workflows.[1] The hydrochloride salt stabilizes the aniline moiety, prevents oxidative degradation, and enhances aqueous solubility, facilitating "green" aqueous cyclization protocols.
Physicochemical Profile & Specifications
The following data consolidates the structural and physical parameters required for analytical validation.
| Parameter | Specification | Notes |
| IUPAC Name | 2-Amino-N,N-dimethylbenzamide hydrochloride | |
| Molecular Formula | C₉H₁₂N₂O[1][2][3][4] · HCl | |
| Molecular Weight | 200.66 g/mol | Free base: 164.21 g/mol |
| Appearance | White to off-white crystalline solid | Distinct from the waxy/yellowish free base |
| Solubility | High: Water, DMSO, Methanol Low: Hexanes, Et₂O | Salt form enables aqueous phase chemistry |
| H-Bond Donors | 3 (Ammonium/Aniline protons) | Critical for crystal lattice stability |
| H-Bond Acceptors | 1 (Carbonyl oxygen) | |
| Stability | Hygroscopic; Store under inert gas (Ar/N₂) | Protect from light to prevent aniline oxidation |
Synthetic Architecture & Production
The synthesis of CAS 1081834-96-9 is most efficiently achieved via the Isatoic Anhydride Route .[1] This pathway is preferred over direct amide coupling (EDC/NHS) due to higher atom economy and the avoidance of racemization or side reactions associated with activating the anthranilic acid.[1]
Optimized Synthetic Protocol
Reaction Principle: Nucleophilic ring-opening of isatoic anhydride by dimethylamine, followed by acidification.[1]
-
Reagent Prep: Charge a reactor with Isatoic Anhydride (1.0 eq) suspended in anhydrous Ethyl Acetate (EtOAc).
-
Aminolysis: Cool to 0 °C. Slowly add Dimethylamine (1.1 eq, typically as a solution in THF or water). Note: Gas evolution (CO₂) will occur.[1] Control addition rate to manage pressure.
-
Completion: Warm to RT and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[1] The anhydride carbonyl peak (~1750 cm⁻¹) will disappear.[1]
-
Salt Formation: Cool the solution to 0 °C. Add HCl (4M in Dioxane or ethereal HCl) dropwise until pH < 2.
-
Isolation: The hydrochloride salt will precipitate as a white solid.[1] Filter under inert atmosphere (Schlenk line recommended) to avoid moisture uptake.[1] Wash with cold Et₂O.[1]
Synthetic Workflow Diagram
The following diagram illustrates the transformation logic, highlighting the decarboxylative driving force.
Figure 1: Stepwise synthesis from anthranilic acid precursors to the stable hydrochloride salt.[1]
Medicinal Chemistry Applications: The Quinazolinone Gateway
The primary utility of CAS 1081834-96-9 lies in its role as a dinucleophile .[1] The ortho-amino group and the amide nitrogen provide a pre-organized scaffold for cyclization reactions.[1]
Mechanism of Action: Cyclodehydration
In the presence of an aldehyde (R-CHO) and an oxidant (or via direct condensation with carboxylic acids), this compound undergoes cyclization to form 4(3H)-quinazolinones .[1]
-
Why Dimethyl? The N,N-dimethyl group is a "leaving group" equivalent in some cyclizations or, more commonly, the dimethylamide acts as a solubility tag in non-cyclized derivatives.[1] However, to form the classic quinazolinone, the amine portion of the amide is typically displaced or modified.
-
Alternative Pathway: If the reaction retains the dimethylamine, it forms Quinazoline-4-one derivatives where the N3 position is substituted.[1]
Application Diagram: Quinazolinone Formation
This workflow demonstrates the "Condensation-Oxidation" sequence often used in library synthesis.[1]
Figure 2: The conversion of 2-amino-N,N-dimethylbenzamide into the bioactive quinazolinone core.
Analytical Validation Protocols
To ensure the integrity of CAS 1081834-96-9 prior to use in sensitive steps (e.g., metal-catalyzed cross-couplings), the following self-validating protocols are recommended.
HPLC Purity Assessment[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% TFA (Suppresses ionization of the aniline, improving peak shape).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzene ring) and 210 nm (Amide bond).[1]
-
Acceptance Criteria: Purity > 98% (Area). Impurities often include trace anthranilic acid (hydrolysis product).[1]
¹H NMR Characterization (DMSO-d₆)[1]
-
δ 7.5 - 6.5 ppm: Multiplet (4H, Aromatic protons).[1]
-
δ 2.9 ppm: Singlet (6H, N(CH₃)₂).[1] Note: In the HCl salt, restricted rotation may cause broadening or splitting of these methyl peaks due to the amide bond character.[1]
-
δ ~9-10 ppm: Broad singlet (Ammonium/Aniline protons).[1] Distinctive shift compared to the free base amino signal at ~5 ppm.[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][5][6][7] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][5][6][7] |
| STOT-SE | H335 | May cause respiratory irritation.[1][5][6][7] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Inhalation: Handle within a certified fume hood. The HCl salt is a fine powder and can generate dust.[1]
-
Storage: Store at 2–8 °C in a tightly sealed container. Hygroscopic—exposure to ambient moisture will degrade the salt to a sticky gum.[1]
References
-
Sigma-Aldrich. 2-Amino-N,N-dimethylbenzamide hydrochloride Product Specification. Retrieved from [1]
-
PubChem. 2-Amino-N,N-dimethylbenzamide (Compound Summary). National Library of Medicine.[1] Retrieved from [1]
-
Arachchige, P. T. K., & Yi, C. S. (2019).[1][8] Ruthenium-Catalyzed Deaminative Coupling of 2-Aminobenzamides.[1][9] Organic Letters, 21(9), 3337–3341.[1] (Demonstrates the utility of aminobenzamides in quinazolinone synthesis).
-
Zhang, R. L., et al. (2024).[1][10] Iodine-Catalyzed Multicomponent Reaction for Quinazolinone Synthesis.[1][11] European Journal of Organic Chemistry.[1] (Highlights the cyclization mechanisms).
-
BLD Pharm. 2-Amino-N,N-dimethylbenzamide hydrochloride MSDS. Retrieved from [1]
Sources
- 1. 2-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1081834-96-9|2-Amino-N,N-dimethylbenzamide hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2-amino-N,N-dimethylbenzamide hydrochloride | 1081834-96-9 [sigmaaldrich.com]
- 4. 2-Amino-N,N-dimethylbenzamide | 6526-66-5 [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. researchgate.net [researchgate.net]
- 11. Quinazolinone synthesis [organic-chemistry.org]
